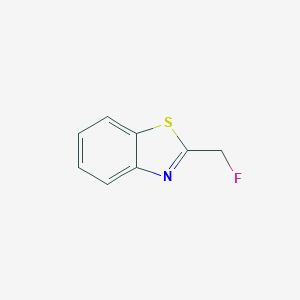
2-(Fluoromethyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Fluoromethyl)-1,3-benzothiazole, also known as this compound, is a useful research compound. Its molecular formula is C8H6FNS and its molecular weight is 167.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Activity
Numerous studies have highlighted the potential of benzothiazole derivatives, including 2-(Fluoromethyl)-1,3-benzothiazole, as anticancer agents. Research indicates that fluorinated benzothiazoles exhibit enhanced anti-tumor activities against various cancer cell lines:
- Cell Lines Tested :
- MDA-MB-468 (breast cancer)
- MCF-7 (human breast adenocarcinoma)
- HeLa (cervical cancer)
- COS-7 (kidney fibroblast cancer)
In one study, a series of fluorinated benzothiazole derivatives showed IC50 values ranging from 2.41 µM to 4.31 µM against HeLa and COS-7 cells, demonstrating their potential as effective anticancer agents compared to standard drugs like doxorubicin .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. The incorporation of fluorine enhances lipophilicity and metabolic stability, making it a promising candidate for antimicrobial agents:
- Minimum Inhibitory Concentrations (MIC) :
- Staphylococcus aureus: 32 µg/mL
- Escherichia coli: 64 µg/mL
- Pseudomonas aeruginosa: 128 µg/mL
These findings suggest that derivatives of this compound could serve as effective alternatives to conventional antibiotics .
Anti-inflammatory and Analgesic Effects
Benzothiazole derivatives have shown significant anti-inflammatory properties. Compounds derived from this scaffold demonstrated efficacy in reducing edema and inflammatory cytokine levels in various models:
- A study reported that certain derivatives outperformed traditional analgesics like aspirin and naproxen in terms of anti-inflammatory activity .
Agricultural Applications
Benzothiazole derivatives are gaining attention in agricultural sciences due to their antifungal and herbicidal activities:
- Fungal Inhibition : Compounds have been tested against resistant strains of fungi such as Aspergillus fumigatus, showing promising results in inhibiting fungal growth.
- Mechanism : Research indicates that these compounds may disrupt mitosis in fungal cells by interacting with tubulin, leading to apoptosis .
Material Science Applications
The unique structural features of benzothiazole compounds enable their use in material science:
- Fluorescent Materials : The benzothiazole ring system is utilized in the development of fluorescent probes and imaging reagents due to its photophysical properties.
- Electroluminescent Devices : These compounds are also being explored for applications in organic light-emitting diodes (OLEDs) due to their ability to emit light when subjected to an electric current .
Case Studies
Several case studies illustrate the diverse applications of this compound:
- Shaikh et al. synthesized acetamide-linked benzothiazole derivatives with enhanced anti-tubercular activity compared to standard treatments like isoniazid.
- Kamal et al. explored dual anti-inflammatory and anticancer activities among benzothiazole derivatives, revealing significant inhibition of multiple cancer cell lines alongside reduced inflammatory responses .
Propriétés
Numéro CAS |
18020-07-0 |
|---|---|
Formule moléculaire |
C8H6FNS |
Poids moléculaire |
167.21 g/mol |
Nom IUPAC |
2-(fluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H6FNS/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5H2 |
Clé InChI |
XOCGJJLRMWWZSC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CF |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CF |
Synonymes |
Benzothiazole, 2-(fluoromethyl)- (8CI,9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















